molecular formula C3HCl2F3 B7805784 1,2-Dichloro-3,3,3-trifluoropropene

1,2-Dichloro-3,3,3-trifluoropropene

Cat. No.: B7805784
M. Wt: 164.94 g/mol
InChI Key: ZHJBJVPTRJNNIK-OWOJBTEDSA-N
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Description

1,2-Dichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3HCl2F3. It is a colorless liquid with a molecular weight of 164.94 g/mol . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3,3,3-trifluoropropene can be synthesized through several methods. One common method involves the fluorination of 1,1,1,2,3-pentachloropropane . Another method includes the reaction of ethylene with carbon tetrachloride, followed by chlorination and fluorination . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced through gas-phase oxychlorination reactions. This method involves subjecting a chlorine-containing compound to a gas-phase reaction under specific conditions, which allows for the recycling of by-products and enhances production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with hydroxide ions can produce 3,3,3-trifluoropropene derivatives .

Scientific Research Applications

1,2-Dichloro-3,3,3-trifluoropropene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3,3,3-trifluoropropene involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. These properties make it valuable in various industrial and research applications .

Properties

IUPAC Name

(E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJBJVPTRJNNIK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(F)(F)F)/Cl)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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